molecular formula C21H19FN2O4S2 B6568555 2-(4-fluorophenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 946212-44-8

2-(4-fluorophenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B6568555
CAS No.: 946212-44-8
M. Wt: 446.5 g/mol
InChI Key: XDKXCWSNVXFGLF-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline core substituted at the 1-position with a thiophene-2-sulfonyl group and at the 6-position with a 2-(4-fluorophenoxy)acetamide moiety.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S2/c22-16-5-8-18(9-6-16)28-14-20(25)23-17-7-10-19-15(13-17)3-1-11-24(19)30(26,27)21-4-2-12-29-21/h2,4-10,12-13H,1,3,11,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKXCWSNVXFGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Tetrahydroquinoline/Isoquinoline Cores

Core Modifications
  • : A tetrahydroisoquinoline derivative with a 6-sulfonamide and trifluoroacetyl group shows inhibitory activity against acyl-CoA monoacylglycerol acyltransferase 2. The trifluoroacetyl group enhances metabolic stability compared to the target compound’s thiophene sulfonyl group .
  • : Tetrahydroquinolin-2(1H)-one derivatives (e.g., compound 28) feature a thiophene-2-carboximidamide group.
Substituent Variations
Compound 1-Position Substituent 6/7-Position Substituent Molecular Weight Key Functional Groups
Target Compound Thiophene-2-sulfonyl 2-(4-Fluorophenoxy)acetamide ~486.5 (calc.) Sulfonamide, Fluorophenoxy, Acetamide
Trifluoroacetyl 6-Sulfonamide 452.3 (reported) Trifluoroacetyl, Sulfonamide
(Compound 28) Piperidin-1-yl ethyl Thiophene-2-carboximidamide 502.5 (reported) Carboximidamide, Piperidine
Furan-2-carbonyl 2-(4-Methoxyphenyl)acetamide 390.4 (reported) Furan, Methoxyphenyl, Acetamide

Key Observations :

  • Electron-Withdrawing Groups : The thiophene sulfonyl group in the target compound may enhance stability compared to trifluoroacetyl () or furan carbonyl () groups.

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